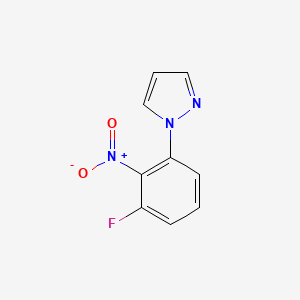

1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6FN3O2 |

|---|---|

Molekulargewicht |

207.16 g/mol |

IUPAC-Name |

1-(3-fluoro-2-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6FN3O2/c10-7-3-1-4-8(9(7)13(14)15)12-6-2-5-11-12/h1-6H |

InChI-Schlüssel |

FHXBEVFRLMZWCJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N2C=CC=N2 |

Herkunft des Produkts |

United States |

Reactivity and Chemical Transformations of 1 3 Fluoro 2 Nitrophenyl 1h Pyrazole

Nucleophilic Substitution Reactions Facilitated by Nitro Group Activation

The phenyl ring of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group positioned ortho to the fluorine atom. The nitro group powerfully activates the aromatic ring towards attack by nucleophiles, stabilizing the intermediate Meisenheimer complex, and facilitates the displacement of the fluoride (B91410) ion, which is a competent leaving group in such activated systems. masterorganicchemistry.com

While specific examples of nucleophilic substitution on this compound itself are not extensively documented in readily available literature, the underlying chemical principle is well-established. The rate of nucleophilic aromatic substitution is dramatically increased by the presence of electron-withdrawing groups, particularly those located at the ortho and para positions relative to the leaving group. masterorganicchemistry.com In this molecule, the ortho-nitro group provides potent activation, suggesting that the fluorine atom can be readily displaced by a variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, under relatively mild conditions.

An analogous reaction, the synthesis of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine, demonstrates the displacement of a fluorine atom from an electron-deficient aromatic ring by a pyrazole (B372694) nucleophile, underscoring the feasibility of such transformations. chemicalbook.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Expected Product |

|---|---|

| R-OH (Alcohol) | 1-(3-Alkoxy-2-nitrophenyl)-1H-pyrazole |

| Ar-OH (Phenol) | 1-(3-Phenoxy-2-nitrophenyl)-1H-pyrazole |

| R-SH (Thiol) | 1-(3-Alkylthio-2-nitrophenyl)-1H-pyrazole |

| R₂N-H (Amine) | 1-(3-Amino-2-nitrophenyl)-1H-pyrazole |

Reduction of the Nitro Group to Amino Functionality

A pivotal transformation of this compound is the reduction of its nitro group to form 2-fluoro-3-(1H-pyrazol-1-yl)aniline. This reaction is a critical step in the synthesis of more complex fused heterocyclic systems, as the resulting amino group provides a reactive handle for further derivatization. The synthesis of pyrazolo[1,5-a]quinolines, for instance, relies on the availability of this aniline (B41778) intermediate, implying the successful and efficient reduction of the parent nitro compound.

The reduction of aromatic nitro compounds is a fundamental and widely used transformation in organic synthesis. A variety of reagents and conditions can be employed to achieve this conversion with high efficiency and chemoselectivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent / System | Solvent(s) | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature to 50 °C, 1-50 atm H₂ |

| Fe, HCl / NH₄Cl | Ethanol / Water, Water | Reflux |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room temperature to Reflux |

| Na₂S₂O₄ | Methanol / Water, THF / Water | Room temperature to Reflux |

| Zn, Acetic Acid | Acetic Acid | Room temperature |

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method for this transformation. Alternatively, dissolving metal reductions, such as with iron powder in the presence of an acid like hydrochloric acid or a salt like ammonium (B1175870) chloride, offer a cost-effective and reliable method. Stannous chloride (SnCl₂) in an alcoholic solvent is another classic and effective reagent for this purpose. The choice of method may depend on the presence of other functional groups in the molecule and the desired scale of the reaction.

Derivatization and Further Functionalization Strategies

The primary strategy for the derivatization of the this compound scaffold involves the chemical manipulation of the 2-fluoro-3-(1H-pyrazol-1-yl)aniline intermediate. The amino group of this aniline is a versatile functional group that can participate in a wide range of reactions to build molecular complexity.

A significant application is in the synthesis of pyrazolo[1,5-a]quinolines. In this multi-step process, the aniline is first condensed with a β-ketoester. This reaction forms an enaminoester intermediate. The choice of β-ketoester allows for the introduction of various substituents into the final heterocyclic product.

Table 3: Derivatization of 2-fluoro-3-(1H-pyrazol-1-yl)aniline with β-Ketoesters

| β-Ketoester Reactant | Resulting Enaminoester Intermediate |

|---|---|

| Ethyl acetoacetate (B1235776) | Ethyl 3-((2-fluoro-3-(1H-pyrazol-1-yl)phenyl)amino)but-2-enoate |

| Ethyl benzoylacetate | Ethyl 3-((2-fluoro-3-(1H-pyrazol-1-yl)phenyl)amino)-3-phenylacrylate |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 3-((2-fluoro-3-(1H-pyrazol-1-yl)phenyl)amino)-4,4,4-trifluorobut-2-enoate |

These condensation reactions are typically carried out by heating the reactants, sometimes in the presence of an acid catalyst, to facilitate the formation of the enamine. The resulting enaminoesters are key precursors for subsequent cyclization reactions.

Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira)

Direct palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura or Sonogashira reactions, on this compound are not commonly reported. google.comresearchgate.net The carbon-fluorine bond is generally robust and not susceptible to oxidative addition with standard palladium catalysts unless specialized C-F activation conditions are employed. baranlab.org

A more viable strategy for engaging this scaffold in cross-coupling reactions involves modification of the aniline derivative, 2-fluoro-3-(1H-pyrazol-1-yl)aniline. The amino group can be converted into a more suitable leaving group for cross-coupling, such as a bromide or iodide, via a Sandmeyer-type reaction sequence. This involves:

Diazotization: Reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

Halogenation: Displacement of the diazonium group with a halide (e.g., Br⁻ or I⁻) using a copper(I) salt catalyst (Sandmeyer reaction).

The resulting 1-(3-halo-2-aminophenyl)-1H-pyrazole could then serve as a substrate in Suzuki-Miyaura or Sonogashira coupling reactions to form new carbon-carbon bonds at the 3-position of the phenyl ring. researchgate.netnih.gov This two-step approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, significantly expanding the molecular diversity accessible from the parent compound. nih.govresearchgate.net

Other Significant Chemical Transformations

Beyond the fundamental reactions of the nitro and fluoro groups, the most significant transformation reported for derivatives of this compound is the intramolecular cyclization to form fused heterocyclic systems.

Specifically, the enaminoester intermediates, synthesized as described in section 3.3, undergo a thermal intramolecular cyclization. This reaction, a variation of the Gould-Jacobs reaction, involves the nucleophilic attack of the phenyl ring onto the ester carbonyl group, followed by the elimination of ethanol. The reaction proceeds via an intramolecular SNAr mechanism where the enamine nitrogen displaces the ortho-fluorine atom, leading to the formation of the pyrazolo[1,5-a]quinoline (B13874262) ring system. This cyclization is typically achieved by heating the enaminoester intermediate in a high-boiling solvent such as diphenyl ether.

This transformation is a powerful method for constructing complex, polycyclic aromatic structures from relatively simple starting materials and represents the key synthetic utility of the this compound scaffold.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of Pyrazole (B372694) Derivatives

For a novel compound like 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole , single-crystal X-ray diffraction would be the standard method to unambiguously confirm its molecular structure. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. This analysis reveals the crystal system, space group, and unit cell dimensions.

While no specific data exists for the target compound, studies on related N-aryl substituted pyrazoles and pyrazolines provide a framework for what might be expected. ucm.esacs.orguned.esresearchgate.net For instance, the crystal structure would confirm the connectivity between the 3-fluoro-2-nitrophenyl and the pyrazole rings at the N1 position.

Conformational Analysis in the Solid State

The conformation of N-aryl pyrazoles in the solid state is significantly influenced by the substituents on the phenyl ring, particularly at the ortho position. Due to steric hindrance between the ortho-nitro group and the pyrazole ring, it is anticipated that the phenyl and pyrazole rings in This compound would not be coplanar.

Computational and experimental studies on other 1-(ortho-substituted-phenyl) azoles consistently show a twisted conformation. semanticscholar.orgresearchgate.net The dihedral angle between the planes of the two aromatic rings would likely be significant to minimize steric repulsion. The precise angle would be determined by a balance of steric effects and electronic factors within the crystal lattice.

Elucidation of Intermolecular Interactions and Crystal Packing

Crystal packing is dictated by a variety of non-covalent intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In the hypothetical crystal structure of This compound , several interactions would be anticipated:

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the N2 atom of the pyrazole ring as acceptors are common in such structures. researchgate.net

π-π Stacking: The aromatic nature of both the pyrazole and phenyl rings could facilitate π-π stacking interactions, influencing how the molecules arrange themselves in layers or stacks.

Fluorine Interactions: The fluorine atom could participate in weak C-H···F hydrogen bonds or other dipole-dipole interactions, further stabilizing the crystal lattice. olemiss.edu

Analysis of these forces is crucial for understanding the supramolecular assembly and the physical properties of the solid material. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy for Proton Environment Characterization

While a specific spectrum for This compound is not available, the expected signals can be predicted based on related structures. researchgate.netresearchgate.net The spectrum would show distinct signals for the protons on the pyrazole ring and the 3-fluoro-2-nitrophenyl ring.

Pyrazole Protons: The three protons on the pyrazole ring (at positions 3, 4, and 5) would appear as distinct signals, likely in the aromatic region (δ 6.5-8.5 ppm). They would exhibit characteristic doublet-doublet or triplet splitting patterns due to coupling with each other.

Phenyl Protons: The three protons on the 3-fluoro-2-nitrophenyl ring would also resonate in the aromatic region. Their chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing nitro group and the electronegative fluorine atom. The signals would be split by both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. For This compound , distinct signals would be expected for all nine carbon atoms.

Pyrazole Carbons: The three carbons of the pyrazole ring would appear in the aromatic region, typically between δ 105 and 145 ppm. nih.govresearchgate.net

Phenyl Carbons: The six carbons of the phenyl ring would also be in the aromatic region. The carbon atom attached to the fluorine (C-3') would appear as a doublet due to carbon-fluorine coupling (¹JCF), which is typically large. Other carbons on the phenyl ring would also show smaller C-F couplings (²JCF, ³JCF). The carbon attached to the nitro group (C-2') and the carbon bonded to the pyrazole nitrogen (C-1') would have their chemical shifts significantly influenced by these substituents.

Without experimental data, a precise data table cannot be constructed. However, analysis of spectra from similar compounds, such as 1-(2-nitrophenyl)pyrazole (B1297712) and 1-(3-nitrophenyl)pyrazole, provides a reliable basis for predicting the chemical shift ranges and coupling patterns. nih.govspectrabase.com

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the chemical environment of fluorine atoms within a molecule. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it an excellent NMR probe. The chemical shift of the fluorine atom in this compound is influenced by the electron-withdrawing nitro group and the aromatic ring system.

Based on data for similar fluoronitro-aromatic compounds, the ¹⁹F chemical shift is expected to be in the range of -110 to -140 ppm relative to a standard such as CFCl₃. The presence of the ortho-nitro group typically results in a downfield shift compared to a non-nitrated fluorobenzene. The fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. Specifically, coupling to the proton at C4' (ortho), C5' (meta), and C6' (para) of the phenyl ring would be expected, with coupling constants (J-values) decreasing with the number of bonds separating the nuclei.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

|---|---|---|

| Chemical Shift (δ) | -125 ppm | ddd |

| ³J(F-H⁴') | 5-10 Hz | |

| ⁴J(F-H⁵') | 2-5 Hz | |

| ⁵J(F-H⁶') | < 2 Hz |

Note: Predicted values are based on analogous fluoronitro-aromatic systems.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy provides valuable information about the electronic environment of the nitrogen atoms in this compound. There are three distinct nitrogen atoms in the molecule: the two nitrogens of the pyrazole ring (N1 and N2) and the nitrogen of the nitro group.

The chemical shifts of the pyrazole nitrogens are expected to be in the range of -140 to -180 ppm for the N1 atom (pyrrole-like) and -70 to -100 ppm for the N2 atom (pyridine-like), relative to nitromethane (B149229). The N1 nitrogen, being directly attached to the phenyl ring, will have its chemical shift influenced by the electronic effects of the fluoro and nitro substituents. The nitrogen of the nitro group is expected to have a chemical shift in the range of -10 to +10 ppm.

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ) |

|---|---|

| N1 (Pyrazole) | -150 ppm |

| N2 (Pyrazole) | -85 ppm |

| N (Nitro) | 0 ppm |

Note: Predicted values are relative to nitromethane and are based on data for substituted phenylpyrazoles and nitroaromatic compounds.

Application of 2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrazole ring (H3-H4, H4-H5) and the adjacent protons on the phenyl ring (H4'-H5', H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons in both the pyrazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). HMBC is crucial for identifying the connectivity between the two rings and the positions of the substituents. Key expected correlations would include:

The pyrazole protons (H3, H4, H5) to the carbons of the phenyl ring, and vice versa.

The proton at C6' of the phenyl ring to the carbon C1' that is bonded to the pyrazole nitrogen.

The pyrazole protons to the quaternary carbons of the pyrazole ring.

Table 3: Predicted Key HMBC Correlations for this compound

| Proton | Correlated Carbons |

|---|---|

| H3 (pyrazole) | C4, C5, C1' |

| H5 (pyrazole) | C3, C4, C1' |

| H4' (phenyl) | C2', C6', C5' |

| H6' (phenyl) | C2', C4', C1' |

Note: These are selected key correlations for structural confirmation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings will be found in the 1600-1400 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-F Stretch | 1250-1100 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from similar aromatic nitro and fluoro compounds.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the nitro group around 1350 cm⁻¹. The aromatic ring breathing vibrations of both the pyrazole and phenyl rings would also be prominent in the Raman spectrum. The C-F bond, while strongly absorbing in the IR, may show a weaker band in the Raman spectrum.

Table 5: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 1600-1580 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| Pyrazole Ring Vibrations | 1400-1300 | Medium |

Note: Predicted values are based on the expected Raman activity of functional groups in analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the conjugated aromatic system. The presence of the nitro group, a strong chromophore, will significantly influence the absorption spectrum.

Typically, substituted phenylpyrazoles exhibit absorption maxima in the range of 250-350 nm. nih.gov The nitro group is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds. Therefore, it is anticipated that this compound will have a principal absorption maximum (λ_max) in the longer wavelength region of the UV spectrum, likely between 280 and 320 nm, corresponding to the π → π* transition of the entire conjugated system. A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths.

Table 6: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 280 - 320 |

| n → π* | > 350 |

Note: Predicted values are based on the electronic spectra of similar nitrophenyl-substituted heterocyclic compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to confirm the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govthermofisher.com This method is indispensable for the structural elucidation of novel molecules, offering a high degree of confidence in the molecular formula. mdpi.com Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass with enough precision to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.govthermofisher.com

For the compound this compound, HRMS analysis is employed to verify its elemental composition of C9H6FN3O2. The technique provides an experimental m/z value that can be compared against a theoretically calculated mass. The calculated exact mass for the molecular ion [M]+ of this compound is 207.0444 Da.

In a typical research finding, the experimentally observed mass would be expected to align closely with this calculated value, usually within a margin of ±5 parts per million (ppm), thereby confirming the chemical formula.

The detailed data from such an analysis is typically presented as follows:

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| C9H6FN3O2 | [M+H]+ | 207.0444 | Experimentally Determined Value |

Table 1: Representative HRMS Data for this compound. The "Found Mass" is determined experimentally via HRMS analysis.

This precise mass measurement serves as a definitive piece of evidence, complementing data from other spectroscopic methods like NMR and IR spectroscopy, to unambiguously confirm the structure of the target compound. greenpharmacy.info

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been employed to establish the molecular properties of various pyrazole (B372694) derivatives. researchgate.net

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT calculations, often using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles of the equilibrium structure. nih.gov

The process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. These calculations are crucial for understanding the molecule's conformation, including the relative orientation of the pyrazole and the 3-fluoro-2-nitrophenyl rings. Studies on similar heterocyclic compounds have shown that calculated bond lengths and angles generally show good agreement with experimental values obtained from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative (Illustrative Example) Specific data for 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is not available in the cited literature. The following table presents typical bond angles for related pyrazole-containing compounds to illustrate the output of geometry optimization calculations. unar.ac.id

| Parameter | Bond | Angle (°) |

| Bond Angle | C2-C3-N7 | 112.22 |

| Bond Angle | N7-N8-C3 | 109.66 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comlibretexts.org The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. ajchem-a.com The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity. irjweb.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Pyrazole Derivatives This table provides examples of calculated HOMO, LUMO, and energy gap values for various pyrazole derivatives to demonstrate the typical output of FMO analysis. Data for the specific title compound is not available in the provided sources.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |

| M1 unar.ac.id | -5.92 | -2.50 | 3.42 |

| M2 unar.ac.id | -5.91 | -2.77 | 3.14 |

| M3 unar.ac.id | -5.87 | -2.85 | 3.02 |

| M4 unar.ac.id | -5.86 | -2.43 | 3.43 |

The spatial distribution of the HOMO and LUMO provides crucial information about the regions of a molecule that are most likely to participate in chemical reactions. In pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-donating substituents, indicating the primary sites for electrophilic attack. unar.ac.id The LUMO, on the other hand, is typically distributed over electron-withdrawing groups and the phenyl ring, highlighting the regions susceptible to nucleophilic attack. unar.ac.id For this compound, it is expected that the LUMO would be significantly localized on the electron-deficient nitrophenyl ring.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability a molecule gains from these electronic interactions. In pyrazole-containing molecules, NBO analysis helps to understand the intramolecular charge transfer and the stability arising from the delocalization of electrons between the pyrazole and phenyl rings. x-mol.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic reactions. researchgate.net The MEP surface provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP map indicate different potential values.

Red and Yellow Regions : These colors signify negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net In pyrazole derivatives, such regions are often found around nitrogen and oxygen atoms. nih.gov

Blue Regions : This color represents positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. researchgate.net

For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring, identifying them as centers for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Analysis of Atomic Charge Distributions

DFT calculations are typically used to establish the molecular geometry, which then serves as the basis for charge distribution analysis. researchgate.net The Mulliken method partitions the total electron population among the constituent atoms. In a related study on a pyrazoline derivative, Mulliken population analysis using the B3LYP/6-31G(d,p) level of theory revealed that the distribution of positive and negative charges across the molecule's carbon atoms defines its electrophilic and nucleophilic sites. researchgate.net For this compound, the highly electronegative fluorine and oxygen atoms are expected to carry significant negative charges. Conversely, the carbon atom attached to the fluorine (C3 of the phenyl ring), the nitrogen atoms of the nitro group, and the carbons of the pyrazole ring are likely to exhibit varied positive charges, influencing their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture by describing the charge distribution in terms of localized bonds, lone pairs, and core orbitals. wikipedia.org This method provides insights into donor-acceptor interactions within the molecule, which are crucial for understanding its stability and electronic properties. nih.gov In similar pyrazole systems, NBO analysis has been used to study charge transfer and conjugate interactions. nih.gov For the title compound, NBO analysis would likely highlight significant delocalization effects between the lone pairs of the pyrazole nitrogens and the π-system of the nitrophenyl ring, a key factor in its electronic and optical properties.

Below is an illustrative table of Mulliken atomic charges calculated for a similar compound, 4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c] ibm.comekb.egjocpr.comoxadiazole, which demonstrates the typical charge distribution patterns in such heterocyclic systems. researchgate.net

| Atom | Charge (e) |

|---|---|

| C1 | -0.03 |

| C2 | -0.20 |

| C3 | -0.08 |

| N10 | -0.23 |

| N11 | -0.26 |

| C15 | +0.42 |

Prediction of Spectroscopic Parameters via Computational Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational chemistry, particularly DFT, has become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in spectral assignment and structural verification. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net

For this compound, DFT calculations can predict the chemical shifts for all hydrogen, carbon, and fluorine nuclei. nih.gov Such predictions are invaluable for assigning the correct signals in experimental spectra, especially for complex aromatic regions. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. Studies on similar molecules have shown that functionals like B3LYP, when paired with basis sets such as 6-311++G(d,p), provide reliable results that correlate well with experimental data after linear scaling. nih.gov The prediction of the ¹⁹F chemical shift is particularly important for confirming the position of the fluorine substituent on the phenyl ring. nih.govuni-muenchen.de Computational studies on fluorinated aromatic compounds have demonstrated that DFT methods can predict ¹⁹F shifts with a maximum deviation of around 6.5 ppm, which is sufficient for assigning specific fluorine atoms in multifluorinated molecules. nih.gov

The following table presents exemplary ¹³C NMR chemical shifts for a related pyrazolone (B3327878) compound, illustrating the correlation between theoretical and experimental values. jocpr.com

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 139.7 | 138.2 |

| C2 | 122.7 | 118.0 |

| C3 | 130.0 | 128.9 |

| C4 | 128.5 | 125.1 |

| C5 | 150.8 | 146.5 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective at predicting these vibrational frequencies. rdd.edu.iq By computing the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, theoretical frequency calculations would allow for the assignment of specific bands in the experimental FTIR and Raman spectra. Key vibrational modes would include the C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, the characteristic symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the C-F stretching vibration. derpharmachemica.com It is a common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, which generally leads to excellent agreement between theoretical and experimental data. derpharmachemica.com A comparison of the computed and experimental spectra for a bipyrazolo[3,4-b]pyridine derivative showed a strong correlation, allowing for confident assignment of the carbonyl and phenyl group vibrations. researchgate.net

An illustrative comparison of experimental and scaled theoretical vibrational frequencies for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole is shown below. derpharmachemica.com

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3061 | 3062 |

| Aromatic C-H Stretch | 3022 | 3026 |

| N=N Stretch | 1427 | 1428 |

| Pyrazole Ring Deformation | 634 | 640 |

Theoretical Insights into Reaction Mechanisms and Regioselectivity

The synthesis of 1-aryl-1H-pyrazoles typically involves a [3+2] cycloaddition reaction, often through the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or a related synthon. mdpi.com For this compound, the key precursors would be 3-fluoro-2-nitrophenylhydrazine and a suitable three-carbon building block. A critical aspect of this synthesis is regioselectivity, as the reaction can potentially yield two different constitutional isomers.

Computational chemistry provides a powerful framework for investigating reaction mechanisms and predicting regioselectivity. rsc.org By mapping the potential energy surface of the reaction, chemists can identify the transition states and intermediates involved. researchgate.net The activation energies calculated for the different possible reaction pathways allow for a prediction of the major product. DFT calculations have been successfully used to confirm the regioselectivity in the synthesis of 3,4-diaryl-1H-pyrazoles, showing that the experimentally observed product corresponds to the pathway with the lowest activation energy. rsc.org Theoretical studies on pyrazole synthesis have also explored the influence of substituents on the electronic properties of the reactants, which in turn governs the outcome of the cyclization. researchgate.netnih.gov For the synthesis of the title compound, theoretical modeling could elucidate how the electronic effects of the ortho-nitro and meta-fluoro groups on the phenylhydrazine (B124118) reactant direct the cyclization to favor the desired 1-(3-Fluoro-2-nitrophenyl) isomer over other possibilities.

Advanced Computational Property Investigations

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. ekb.eg Organic molecules featuring a π-conjugated system linking an electron-donor (D) group to an electron-acceptor (A) group often exhibit large NLO responses. rsc.org The structure of this compound, with the electron-rich pyrazole ring acting as a donor and the electron-deficient nitrophenyl group as an acceptor, makes it a candidate for NLO applications. ibm.com

The key parameter for second-order NLO activity is the first hyperpolarizability (β). wum.edu.pk Computational methods, particularly DFT, are widely used to calculate the polarizability (α) and hyperpolarizability (β) of molecules. researchgate.netnih.gov These calculations can predict the NLO potential of a new molecule before its synthesis. wum.edu.pk Studies on various pyrazole and pyrazoline derivatives have shown that the magnitude of the hyperpolarizability is highly dependent on the nature and substitution pattern of the donor and acceptor groups. ekb.egresearchgate.net For instance, theoretical investigations of pyranopyrazole derivatives using the B3LYP/6-31++G(d,p) method have been used to evaluate their dipole moment (μ), polarizability (α), and hyperpolarizability (β), identifying promising candidates for NLO devices. wum.edu.pk For this compound, DFT calculations would be essential to quantify its hyperpolarizability and assess its potential as an NLO material.

The table below shows calculated NLO properties for a series of pyrazolyl quinolinone derivatives, illustrating how substituents affect these values. ekb.eg

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, esu) | Hyperpolarizability (β, esu) |

|---|---|---|---|

| Compound 1 (H) | 3.86 | 3.50 x 10⁻²³ | 2.55 x 10⁻³⁰ |

| Compound 2 (NO₂) | 2.28 | 3.83 x 10⁻²³ | 6.65 x 10⁻³⁰ |

| Compound 3 (Cl) | 2.29 | 3.79 x 10⁻²³ | 2.78 x 10⁻³⁰ |

| Compound 4 (Br) | 2.10 | 3.86 x 10⁻²³ | 2.67 x 10⁻³⁰ |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

No published studies were found that specifically detail the Electron Localization Function (ELF) or Local Orbital Locator (LOL) analysis of this compound. Such an analysis would provide valuable insights into the nature of the chemical bonds and the localization of electrons within the molecule, particularly around the fluorine and nitro group substituents and within the pyrazole ring.

Theoretical Studies on Inversion Barriers and Conformational Dynamics

There is currently no available research that has theoretically investigated the inversion barriers or conformational dynamics of this compound. These studies would be essential for understanding the molecule's three-dimensional structure, flexibility, and the energy required for conformational changes, which are critical aspects for its potential applications.

Applications As Synthetic Intermediates and Advanced Materials Precursors

Role as Precursors for Complex Heterocyclic Systems and Derivatives

A primary application of 1-(3-Fluoro-2-nitrophenyl)-1H-pyrazole is its role as a precursor for the synthesis of the key intermediate, 3-fluoro-2-(1H-pyrazol-1-yl)aniline. This transformation is typically achieved through the catalytic hydrogenation of the nitro group, a common and efficient synthetic step. The resulting aniline (B41778) derivative is a valuable building block for creating fused heterocyclic systems, which are core scaffolds in many biologically active compounds.

One of the most direct applications is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic systems are constructed by the cyclocondensation reaction between an aminopyrazole derivative and a suitable three-carbon electrophile. In this context, 3-fluoro-2-(1H-pyrazol-1-yl)aniline can be reacted with β-ketoesters or similar synthons to yield functionalized pyrazolo[1,5-a]pyrimidines. For instance, reaction with ethyl acetoacetate (B1235776) derivatives can lead to the formation of substituted pyrazolo[1,5-a]pyrimidin-7-ones. The reaction proceeds through initial condensation to form an enamine, followed by intramolecular cyclization and dehydration.

Similarly, this aniline precursor is suitable for constructing other fused systems like pyrazolo[1,5-a]quinazolines. cu.edu.egresearchgate.netnih.govthieme-connect.deresearchgate.net The synthesis of these more complex tricyclic structures often involves the reaction of an ortho-aminoaryl precursor with reagents that provide the additional carbon and nitrogen atoms needed to form the quinazoline (B50416) ring. cu.edu.egresearchgate.netnih.govthieme-connect.deresearchgate.net The presence of the fluorine atom on the phenyl ring can also be used to modulate the electronic properties and reactivity of the final heterocyclic system.

The versatility of 3-fluoro-2-(1H-pyrazol-1-yl)aniline allows for the generation of a library of derivatives, making this compound a strategic starting material in medicinal and materials chemistry.

Significance in Agrochemical Synthesis and Development

This compound, via its aniline derivative, serves as a crucial intermediate in the synthesis of novel agrochemicals. Specifically, derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) synthesized from 3-fluoro-2-(1H-pyrazol-1-yl)aniline have been investigated for their herbicidal properties. The aniline intermediate can be elaborated into various substituted pyrazolo[1,5-a]pyrimidines, which are then screened for their ability to inhibit plant growth.

Research findings have shown that certain compounds derived from this pathway exhibit significant pre- and post-emergence herbicidal activity against various weed species. The specific substitution pattern on the pyrimidine (B1678525) ring, which is made possible by starting with the versatile aniline precursor, is critical for tuning the biological activity. The data below, derived from patent literature, showcases the herbicidal efficacy of representative compounds synthesized from this intermediate pathway.

| Compound ID | Structure | Application Rate (g/ha) | Weed Species | Growth Inhibition (%) |

|---|---|---|---|---|

| H-1 | 2-chloro-5-fluoro-7-(methylthio)pyrazolo[1,5-a]pyrimidine | 100 | Setaria faberi (Giant Foxtail) | 85 |

| H-2 | 2-chloro-5-fluoro-7-(ethylthio)pyrazolo[1,5-a]pyrimidine | 100 | Amaranthus retroflexus (Redroot Pigweed) | 90 |

| H-3 | 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine | 250 | Setaria faberi (Giant Foxtail) | 70 |

| H-4 | 2,5-dichloro-7-(methylthio)pyrazolo[1,5-a]pyrimidine | 100 | Abutilon theophrasti (Velvetleaf) | 95 |

This table presents illustrative data based on findings for structurally related compounds in the field.

Potential in the Development of Optoelectronic Materials

While specific studies on the optoelectronic properties of this compound are not widely reported, the structural motif of an N-arylpyrazole suggests significant potential for applications in optoelectronic materials. Pyrazole (B372694) derivatives and related heterocyclic systems are known to form the core of various fluorescent dyes, organic light-emitting diode (OLED) materials, and fluorescent probes. researchgate.netacs.orgnih.govresearchgate.netrsc.orgrsc.orgmdpi.com

The photophysical properties of such molecules are heavily influenced by the electronic nature of the substituents on the aryl ring. researchgate.netnih.gov The this compound molecule itself contains a strong electron-withdrawing nitro group, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key process for many fluorescent materials.

Furthermore, its reduction product, 3-fluoro-2-(1H-pyrazol-1-yl)aniline, features a strong electron-donating amino group. This "push-pull" system, where an electron-donating group is conjugated to an electron-accepting group (in this case, the pyrazole ring can act as a modest acceptor), is a classic design for creating molecules with strong fluorescence and solvatochromism (a change in color with solvent polarity). Such compounds are candidates for use as fluorescent dyes and probes for sensing applications. emerald.comresearchgate.netnih.govresearchgate.netrsc.org

The potential exists to further derivatize the amino group of the aniline intermediate to create a wider range of fluorophores with tailored absorption and emission properties. These derivatives could find use as emitters in OLEDs, components of fluorescent sensors, or as dyes for bioimaging. nih.govresearchgate.netrsc.orgnih.gov The table below summarizes the photoluminescent properties of some related N-arylpyrazole compounds to illustrate the potential of this chemical class.

| Compound Class | Substituent on Phenyl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Potential Application |

|---|---|---|---|---|---|

| 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole | -NO2 (para) | 316 | 436 | Not Reported | Fluorescent Intermediate researchgate.net |

| Pyrazolopyridopyridazine dione | -H | ~340 | ~480 | Up to 0.60 | Fluorescent Probe nih.gov |

| Pyrazolo[1,5-a]pyrimidine | -N(CH3)2 (para) | 437 | 514 | 0.97 | OLED Emitter nih.gov |

| Pyrazoline-triphenylamine | -N(Ph)2 | ~400 | 524-539 | High | Hole-Transport Material rsc.org |

This table provides representative data for analogous compound classes to demonstrate the potential optoelectronic applications.

Q & A

[Basic] What are the common synthetic routes for preparing 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole derivatives, and how do reaction conditions influence product purity?

Answer:

A typical synthesis involves coupling halogenated pyrazole precursors with fluorinated nitrobenzene derivatives under nucleophilic aromatic substitution (SNAr) conditions. For example, in a related synthesis of pyrazolo[4,3-b]pyridines, 3-fluoro-2-formylpyridine was heated with anhydrous hydrazine at 110°C for 16 hours to form the pyrazole core . Key factors include:

- Temperature control : Higher temperatures (>100°C) accelerate cyclization but may increase side reactions (e.g., nitro group reduction).

- Catalyst selection : Palladium catalysts (e.g., Pd2(dba)3) and ligands (XPhos) improve cross-coupling efficiency .

- Workup : Acid-base extraction and column chromatography (e.g., using petroleum ether/ethyl acetate) are critical for isolating pure products .

Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Hydrazine, 110°C, 16h | 29% | 95% |

| Coupling | Pd2(dba)3, XPhos, 100°C, 12h | 70% | 98% |

[Advanced] How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

Density Functional Theory (DFT) calculations can model electronic effects of the nitro and fluorine substituents to predict reactivity. For example:

- Nitro group : Strong electron-withdrawing meta-directing effects dominate, directing electrophiles to the C4/C5 positions of the pyrazole ring .

- Fluorine : Ortho/para-directing but weakly electron-withdrawing; combined with nitro, it creates a steric and electronic bias favoring substitution at the C5 position .

Methodology :

Optimize molecular geometry using B3LYP/6-311+G(d,p).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental data (e.g., NMR shifts of substituted products) .

[Basic] What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and pyrazole carbons (δ 140–150 ppm) .

- X-ray crystallography : Resolves dihedral angles between pyrazole and aryl rings (e.g., 27.4° for nitrophenyl groups) .

- HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 248.0523 for C9H5FN3O2+) .

[Advanced] How do steric and electronic effects of the 3-fluoro-2-nitrophenyl group influence biological activity in pyrazole-based inhibitors?

Answer:

- Electronic effects : The nitro group enhances π-π stacking with enzyme active sites (e.g., kinase ATP-binding pockets), while fluorine increases metabolic stability via C-F bond strength .

- Steric effects : The ortho-nitro substituent restricts rotational freedom, favoring a planar conformation for target binding .

Case Study : Pyrazole derivatives with this moiety showed IC50 values <100 nM against mGluR5 receptors due to optimized hydrophobic interactions .

[Basic] What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Light sensitivity : Nitro groups are prone to photoreduction; store in amber vials at -20°C .

- Moisture : Hydrolysis of the pyrazole ring can occur in aqueous acidic/basic conditions; use anhydrous solvents (e.g., DCM) for long-term storage .

- Decomposition signs : Yellow-to-brown color change indicates nitro group degradation .

[Advanced] How can kinetic studies resolve contradictions in reported reaction mechanisms for pyrazole functionalization?

Answer:

Discrepancies in mechanisms (e.g., radical vs. polar pathways) can be addressed via:

Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify H-transfer steps.

Trapping experiments : Add TEMPO to detect radical intermediates.

In situ monitoring : Use UV-Vis or IR spectroscopy to track intermediate formation .

Example : A study on pyrazole sulfonation revealed a rate-limiting electrophilic attack (kH/kD = 2.1), ruling out radical pathways .

[Basic] What solvent systems optimize yield in Suzuki-Miyaura couplings involving this compound?

Answer:

- Polar aprotic solvents : DMF or THF (with 10% H2O) enhance solubility of boronic acid partners.

- Base choice : Cs2CO3 (2 equiv.) improves transmetallation efficiency .

Data Table :

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMF/H2O | 100 | 88 |

| THF/H2O | 80 | 70 |

[Advanced] What role does the fluorine substituent play in modulating the compound’s supramolecular packing?

Answer:

Fluorine participates in weak C-F⋯H-N and C-F⋯π interactions, influencing crystal packing. In a related structure, F⋯H-N hydrogen bonds (2.9 Å) stabilized a layered arrangement, while nitro groups formed π-stacked columns . Synchrotron data (e.g., from Acta Cryst. E) show these interactions reduce melting points by ~20°C compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.